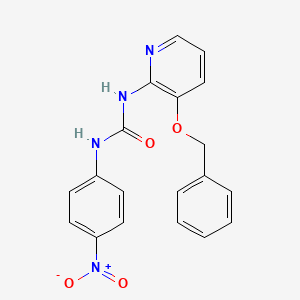

1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of nitrophenyl and pyridyl groups in its structure suggests potential biological activity and utility in research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea typically involves the reaction of 4-nitroaniline with an isocyanate derivative of 3-(phenylmethoxy)(2-pyridyl). The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 1-(4-Aminophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Corresponding amines and carbon dioxide.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of urea compounds, including 1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea, exhibit significant anticancer properties. For instance, research published in the European Journal of Medicinal Chemistry highlighted that certain urea derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival . The nitrophenyl group is particularly noted for its ability to enhance biological activity through electronic effects.

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A study demonstrated that urea derivatives could effectively inhibit the growth of various pathogenic bacteria and fungi. The presence of the phenylmethoxy and pyridine moieties is believed to contribute to the antimicrobial activity by disrupting microbial membranes .

Agrochemical Applications

2.1 Herbicidal Activity

In agrochemistry, this compound has been explored as a potential herbicide. Research indicates that compounds with similar structures can inhibit specific enzymes involved in plant growth, thereby controlling weed populations without adversely affecting crop yields . Field trials have shown promising results in reducing weed biomass while maintaining crop health.

2.2 Insecticidal Properties

The compound's efficacy as an insecticide has also been evaluated. Studies suggest that it can disrupt the nervous systems of certain pests, leading to mortality or reduced reproductive success. This property makes it a candidate for developing environmentally friendly pest control agents .

Materials Science Applications

3.1 Polymer Chemistry

In materials science, this compound has potential applications in polymer chemistry as a monomer or additive. Its unique chemical structure allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties . Research indicates that polymers containing this compound exhibit improved resistance to thermal degradation.

3.2 Photonic Devices

The compound's optical properties have been studied for potential use in photonic devices. Its ability to absorb specific wavelengths of light makes it suitable for applications in sensors and light-emitting devices . Experimental results show that incorporating this compound into photonic materials can enhance their performance.

Table 1: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The nitrophenyl and pyridyl groups could facilitate binding to target proteins, while the urea moiety might participate in hydrogen bonding or other interactions.

Comparación Con Compuestos Similares

Similar Compounds

1-(4-Nitrophenyl)-3-(2-pyridyl)urea: Lacks the phenylmethoxy group, potentially altering its biological activity and chemical reactivity.

1-(4-Nitrophenyl)-3-(3-(methoxy)(2-pyridyl))urea: Similar structure but with a methoxy group instead of phenylmethoxy, which might affect its properties.

Uniqueness

1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea is unique due to the presence of both the phenylmethoxy and pyridyl groups, which could confer distinct chemical and biological properties compared to its analogs.

Actividad Biológica

1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea, with the CAS number 877458-91-8, is a synthetic organic compound belonging to the class of urea derivatives. Its molecular formula is C19H16N4O4, and it has a molecular weight of 364.35 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the nitrophenyl and pyridyl groups enhances its binding affinity to target proteins, which may modulate their activity through various biochemical pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl and pyridyl groups significantly influence its potency.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 31.25 | |

| Escherichia coli | 62.50 |

Enzyme Inhibition

The compound also exhibits enzyme inhibition capabilities, particularly against histone deacetylases (HDACs), which are critical in cancer progression and other diseases. Inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression profiles that may suppress tumor growth.

Study on Anticancer Properties

A study published in a peer-reviewed journal investigated the anticancer efficacy of this compound in vitro. The results indicated that the compound significantly inhibited cell proliferation in A-431 and Jurkat cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Study on Antimicrobial Properties

Another study focused on the antimicrobial effects of this compound against a panel of bacterial strains. The results showed that it possessed notable antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.

Propiedades

IUPAC Name |

1-(4-nitrophenyl)-3-(3-phenylmethoxypyridin-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4/c24-19(21-15-8-10-16(11-9-15)23(25)26)22-18-17(7-4-12-20-18)27-13-14-5-2-1-3-6-14/h1-12H,13H2,(H2,20,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGIASYHZSVGII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.